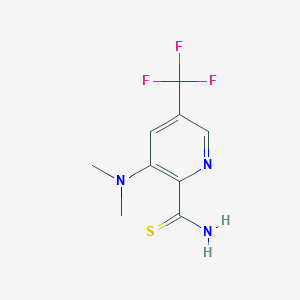
3-Chloroisoquinolin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloroisoquinolin-1-amine is1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) . This indicates that the compound consists of a chloroisoquinoline ring with an amine group attached. Physical And Chemical Properties Analysis
3-Chloroisoquinolin-1-amine has a molecular weight of 178.62 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Antiviral and Psychotherapeutic Activities
3-Chloroisoquinolin-1-amine: derivatives have been studied for their potential antiviral and psychotherapeutic activities. The chlorine atom at the alpha-position of N-heterocycles can be substituted by an amino group, which is a key modification in the development of compounds with these biological activities .
Catalysis in Organic Synthesis
The compound is used in Pd(0) catalyzed amination reactions. This process is crucial for introducing amino substituents into various organic molecules, which can lead to the development of new pharmaceuticals and materials .
Inhibitors of Ferments
Derivatives of 3-Chloroisoquinolin-1-amine have been found to act as inhibitors of various ferments, such as 1-phosphatidylinositol-3-phosphate 5-kinase and 1-acyl-sn-glycerol-3-phosphate acyltransferase. These enzymes are involved in important biological processes, and their inhibition can be beneficial for treating diseases .
Multitarget RET Inhibitors
Some derivatives are being researched as multitarget RET (rearranged during transfection) inhibitors. RET is a receptor tyrosine kinase involved in cell growth and differentiation, and its inhibition can be a strategy for cancer therapy .
Fluorescent Probes
3-Chloroisoquinolin-1-amine: can be used to synthesize fluorescent probes. These compounds are valuable in biochemical and medical research for imaging and diagnostic purposes .
Hydrogen Bond Formation with Biomolecules
The ability of 3-Chloroisoquinolin-1-amine derivatives to form hydrogen bonds with various biomolecules, like nucleobases, makes them of substantial interest. This property is essential for the interaction with biological targets and can be exploited in drug design .
Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones
The compound is involved in the synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs and materials with different applications. The direct carbonylation of C–H bonds is a significant method in this context .
Activation and Utilization of CO2
Research has been conducted on the activation and utilization of CO2 using 3-Chloroisoquinolin-1-amine . This is part of a broader effort to develop more sustainable chemical processes and materials .
Safety and Hazards
The safety information for 3-Chloroisoquinolin-1-amine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
Isoquinoline derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the chloro and amino groups in 3-Chloroisoquinolin-1-amine may influence its interaction with biological targets.
Biochemical Pathways
Isoquinoline derivatives have been implicated in a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Isoquinoline derivatives have been found to exert various effects at the molecular and cellular levels, such as modulation of enzyme activity, alteration of cell signaling pathways, and induction of cell death .
Action Environment
The action of 3-Chloroisoquinolin-1-amine can be influenced by various environmental factors. For instance, its stability may be affected by temperature and light exposure . Its efficacy may also be influenced by the pH and composition of the biological environment .
Propriétés
IUPAC Name |
3-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJUIIKIDIXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinolin-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

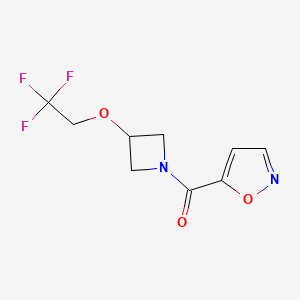
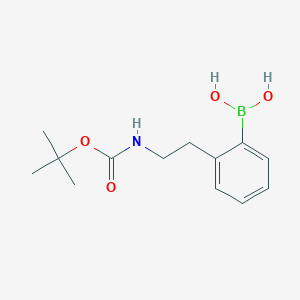



![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)
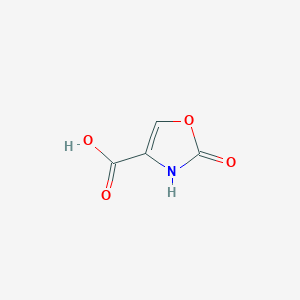
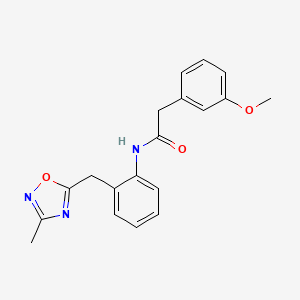
![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)
![[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B2862122.png)
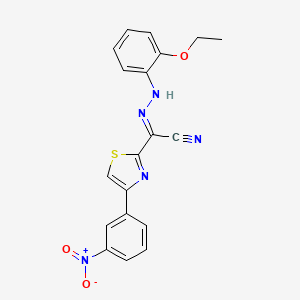
![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862125.png)
